molecular formula C7H15N B1587990 (S)-2-Ethylpiperidine CAS No. 34272-40-7

(S)-2-Ethylpiperidine

Cat. No. B1587990
CAS RN: 34272-40-7
M. Wt: 113.2 g/mol
InChI Key: QBBKKFZGCDJDQK-ZETCQYMHSA-N
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Description

(S)-2-Ethylpiperidine, also known as (S)-2-EP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (S)-2-EP is not fully understood, but it is believed to involve interaction with cellular targets such as enzymes and receptors. Studies have shown that (S)-2-EP can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to inhibit the replication of viruses by interfering with viral entry and replication processes.
Biochemical and Physiological Effects:
(S)-2-EP has been shown to have a variety of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activity. It has also been shown to affect neurotransmitter systems in the brain, potentially leading to effects on mood and behavior.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-2-EP in lab experiments include its high purity and potential applications in various fields. However, limitations include its relatively high cost and limited availability.

Future Directions

For research on (S)-2-EP include further investigation of its mechanism of action, development of new synthetic methods, and exploration of its potential applications in drug development, material science, and other fields. Additionally, studies could focus on the effects of (S)-2-EP on specific cellular targets and its potential use in combination with other drugs or therapies.

Scientific Research Applications

(S)-2-EP has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (S)-2-EP has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. In organic synthesis, (S)-2-EP can be used as a chiral building block for the synthesis of complex molecules. In material science, (S)-2-EP has been used as a precursor for the synthesis of porous materials with high surface area and catalytic activity.

properties

IUPAC Name

(2S)-2-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKKFZGCDJDQK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415325
Record name (S)-2-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethylpiperidine

CAS RN

34272-40-7
Record name (S)-2-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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